
Asn-pro-val-pabc-mmae tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asn-pro-val-pabc-mmae tfa is a potent antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specific targeting capabilities of monoclonal antibodies with the potent cytotoxic effects of chemotherapy drugs. The compound is known for its effectiveness in delivering cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Asn-pro-val-pabc-mmae tfa involves multiple steps, including the formation of peptide bonds and the attachment of the cytotoxic agent monomethyl auristatin E (MMAE). The process typically starts with the synthesis of the peptide sequence Asn-Pro-Val, followed by the attachment of the p-aminobenzyloxycarbonyl (PABC) linker. Finally, MMAE is conjugated to the peptide-linker complex. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The final product is typically lyophilized and stored under controlled conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Asn-pro-val-pabc-mmae tfa undergoes various chemical reactions, including:
Hydrolysis: The PABC linker can be cleaved by hydrolytic enzymes, releasing MMAE.
Reduction: The disulfide bonds in the linker can be reduced, leading to the release of the cytotoxic agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PABC linker.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and hydrolytic enzymes like cathepsin B. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major product formed from these reactions is the free cytotoxic agent MMAE, which exerts its effects on cancer cells. Other products include the cleaved peptide-linker complex .
Wissenschaftliche Forschungsanwendungen
Asn-pro-val-pabc-mmae tfa has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its role in cellular uptake and intracellular trafficking.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting specific cancer cell markers.
Industry: Utilized in the development of new ADCs and other targeted therapies.
Wirkmechanismus
The mechanism of action of Asn-pro-val-pabc-mmae tfa involves the targeted delivery of MMAE to cancer cells. The monoclonal antibody component of the ADC binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the PABC linker is cleaved by intracellular enzymes, releasing MMAE. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-cit-pabc-mmae: Another ADC linker with a similar mechanism of action but different peptide sequence.
Gly-pro-leu-gly-pabc-mmae: A linker with enhanced enzymatic cleavage properties, leading to more efficient drug release.
Uniqueness
Asn-pro-val-pabc-mmae tfa is unique due to its specific peptide sequence, which provides optimal stability and release kinetics for MMAE. This makes it particularly effective in targeting certain cancer cell types and minimizing off-target effects .
Eigenschaften
Molekularformel |
C63H97F3N10O15 |
|---|---|
Molekulargewicht |
1291.5 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1 |
InChI-Schlüssel |
YJEOYBSNSJPQHG-YMRSECHSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


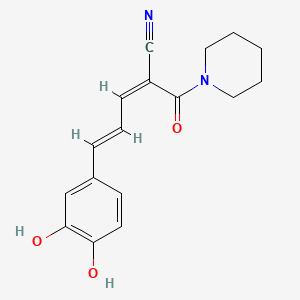
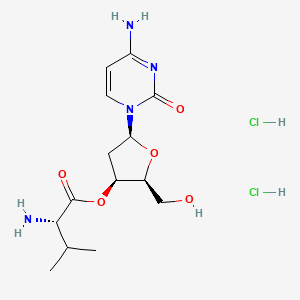
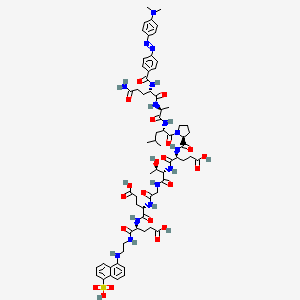
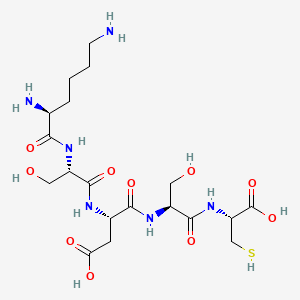
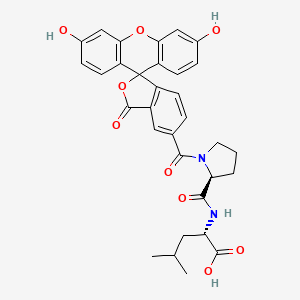
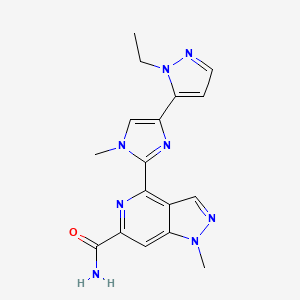
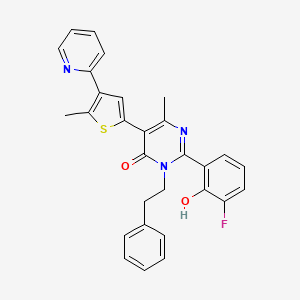
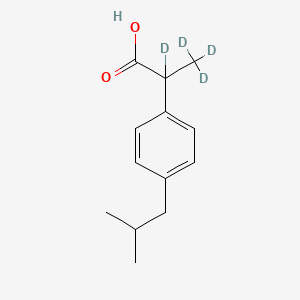
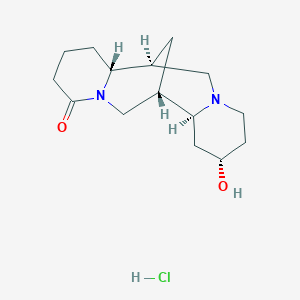
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
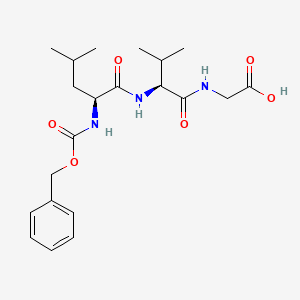


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
